(4-Chloro-3,5-dimethylphenyl) 4-chloro-3-methylbenzenesulfonate
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Overview
Description
4-Chloro-3,5-dimethylphenol, also known as PCMX or p-Chloro-m-xylenol, is a white or cream crystalline powder with a characteristic odor . It is used as an antibacterial, topical and urinary antiseptic . It is also used as an antiseptic and germicide for mildew prevention .
Molecular Structure Analysis
The molecular formula of 4-Chloro-3,5-dimethylphenol is ClC6H2(CH3)2OH . Its molecular weight is 156.61 .
Physical And Chemical Properties Analysis
4-Chloro-3,5-dimethylphenol has a boiling point of 246 °C, a density of 0.890 g/cm3, and a melting point of 114 - 116 °C . It has a pH value of 6.1 in water and a vapor pressure of 0.25 hPa at 25 °C . It is soluble up to 250 mg/l .
Scientific Research Applications
Crystal Structures and Tautomeric States
- The crystal structures of derivatives of 4-chloro-3,5-dimethylphenyl benzenesulfonate, including 4-chloro-5-methyl-2-ammoniobenzenesulfonate, have been determined using laboratory X-ray powder diffraction. These studies also provide insights into their tautomeric states (Bekö, Czech, Neumann, & Schmidt, 2015).
Reactions with Aromatic Nitro Compounds
- 2-Chloro-1,3-dimethylbenzene reacts with aromatic nitro compounds in specific conditions to form compounds like tris(4-chloro-3,5-dimethylphenyl)methanol. This reaction involves a series of benzylations and debenzylations, indicating complex chemical behavior (Austin & Ridd, 1994).
Solvent Influence on Benzenesulfonates
- The influence of different solvents on 2-ammonio-4-chloro-5-methylbenzenesulfonate, an intermediate in synthesizing laked red and yellow azo pigments, has been studied. The reactions in various solvents lead to the formation of different compounds, providing valuable insights into solvent effects (Bekö, Bats, Alig, & Schmidt, 2013).
Synthesis and Molecular Structure
- The synthesis and molecular structure of derivatives like 2,4-dimethyl-5-[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been characterized. These studies contribute to understanding the molecular framework and potential applications in organic chemistry (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Advanced Oxidation Processes
- The compound has been explored in advanced oxidation processes like UV/persulfate processes for degrading antimicrobial compounds in wastewater. These studies help understand the kinetics, mechanism, and potential environmental impacts (Li et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 4-chloro-3-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O3S/c1-9-8-13(4-5-14(9)16)21(18,19)20-12-6-10(2)15(17)11(3)7-12/h4-8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAMYLYOTGGMHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=CC(=C(C=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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